molecular formula C14H16FN3O3S2 B2985884 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 899944-10-6

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2985884
CAS No.: 899944-10-6
M. Wt: 357.42
InChI Key: OKSZUYSCRIBILH-UHFFFAOYSA-N
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Description

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. One common approach is to start with a suitable precursor, such as 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl, and then introduce the thioether and piperidinyl groups through subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs.

  • Industry: : Use in material science and environmental research.

Mechanism of Action

The mechanism by which 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role as a drug or a chemical reagent.

Comparison with Similar Compounds

This compound can be compared to other benzothiadiazines and related structures, such as 7-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide. While these compounds share similar core structures, the presence of different substituents and functional groups can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c15-10-4-5-11-12(8-10)23(20,21)17-14(16-11)22-9-13(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSZUYSCRIBILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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